13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3R,5S,8R,9R,10S,13S,14S,17S)-13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol . This nomenclature specifies the stereochemical configuration at eight chiral centers, emphasizing the ethyl substituents at positions 13β and 17α, hydroxyl groups at 3α and 17β, and the 5α-reduced gonane skeleton.
The molecular formula C₂₁H₃₆O₂ (molecular weight: 320.5 g/mol) reflects the incorporation of two ethyl groups and two hydroxyl moieties into the gonane framework. The compound’s systematic identifiers include CAS Registry Number 883874-20-2 , UNII 21GA4IBI08 , and Wikidata ID Q27253556 .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (3R,5S,8R,9R,10S,13S,14S,17S)-13,17-diethyl-1H-cyclopenta[a]phenanthrene-3,17-diol |
| Molecular Formula | C₂₁H₃₆O₂ |
| Molecular Weight | 320.5 g/mol |
| CAS Registry Number | 883874-20-2 |
| InChI Key | KQIPRUISTDIUTD-YZUCACDQSA-N |
Molecular Architecture and Stereochemical Configuration
The compound’s structure comprises a cyclopenta[a]phenanthrene core, a tetracyclic system common to steroids, with two ethyl groups at positions 13β and 17α and hydroxyl groups at 3α and 17β. The 5α-gonane designation indicates A-ring saturation, distinguishing it from 5β isomers like 13β,17α-diethyl-3α,17β-dihydroxy-5β-gonane (CAS 87304-65-2).
The stereochemistry is defined by the chair conformation of the A-ring (5α-hydrogen axial) and the equatorial orientation of the 3α-hydroxyl group. The InChI string (InChI=1S/C21H36O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h14-19,22-23H,3-13H2,1-2H3/t14-,15+,16-,17+,18+,19-,20-,21-/m0/s1) encodes the absolute configuration, while the SMILES notation (CC[C@]12CC[C@@H]3[C@H]4CCC@HO) illustrates the spatial arrangement of substituents.
Table 2: Stereochemical Configuration
| Position | Substituent | Configuration |
|---|---|---|
| C3 | -OH | α (axial) |
| C5 | -H | α (axial) |
| C13 | -CH₂CH₃ | β |
| C17 | -CH₂CH₃ | α |
| C17 | -OH | β |
Comparative Analysis with 5α-Gonane Derivatives
13β,17α-Diethyl-3α,17β-dihydroxy-5α-gonane belongs to the 18,19-dinorpregnane family, characterized by the absence of C18 and C19 methyl groups. Unlike dihydrotestosterone (DHT) (5α-androstan-17β-ol-3-one), this compound features ethyl groups at C13 and C17 and hydroxyls at C3 and C17, altering receptor binding kinetics.
Table 3: Structural Comparison with Related Gonanes
The 5α configuration confers greater rigidity to the A-ring compared to 5β derivatives, influencing van der Waals interactions with hydrophobic binding pockets.
Crystallographic Characterization and Conformational Dynamics
X-ray crystallographic data for this compound remain unreported, but its 3D conformer model (PubChem CID 101386175) predicts a bent geometry due to the fused cyclopenta[a]phenanthrene system. The ethyl groups at C13 and C17 adopt staggered orientations to minimize steric strain, while the 3α-hydroxyl participates in intramolecular hydrogen bonding with the 17β-hydroxyl.
Molecular dynamics simulations suggest that the 17α-ethyl group stabilizes the ligand-receptor complex by occupying a hydrophobic cleft, analogous to the C19 methyl group in DHT. The 5α-reduced A-ring reduces conformational flexibility, potentially enhancing binding affinity compared to unsaturated analogs.
Conformational Energy Landscape
Properties
CAS No. |
883874-20-2 |
|---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h14-19,22-23H,3-13H2,1-2H3/t14-,15+,16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
KQIPRUISTDIUTD-YZUCACDQSA-N |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(CC)O)O |
Canonical SMILES |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(CC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane generally proceeds through multi-step organic transformations starting from simpler steroid precursors. The key synthetic steps include:
Alkylation: Introduction of ethyl groups at the 13beta and 17alpha positions. This step typically involves selective alkylation reactions using ethylating agents under controlled conditions to ensure regio- and stereoselectivity.
Hydroxylation: Installation of hydroxyl groups at the 3alpha and 17beta positions. This is often achieved via stereoselective oxidation or reduction reactions, employing reagents that favor the formation of alpha- and beta-hydroxyl stereochemistry.
Cyclization: Formation of the gonane ring system, which is the steroid core structure. This step may involve intramolecular cyclization reactions under acidic or basic catalysis to close the ring system with the correct stereochemistry.
Industrial Production Techniques
For large-scale synthesis, industrial methods utilize:
Chemical Reactors: Large-scale batch or continuous flow reactors with precise temperature and atmosphere control to optimize yield and purity.
Purification: Chromatographic techniques (e.g., column chromatography, HPLC) and crystallization are employed to isolate the pure compound.
Reaction Monitoring: Analytical methods such as NMR, IR spectroscopy, and mass spectrometry are used to monitor reaction progress and confirm product identity.
Detailed Reaction Analysis
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Alkylation | Nucleophilic substitution | Ethyl halides (e.g., ethyl bromide), base (e.g., NaH) | Selective ethyl group introduction at C-13β and C-17α |
| Hydroxylation | Stereoselective oxidation/reduction | PCC, KMnO4 (oxidation); NaBH4, LiAlH4 (reduction) | Formation of 3α- and 17β-hydroxyl groups with stereocontrol |
| Cyclization | Intramolecular ring closure | Acid/base catalysis, controlled temperature | Formation of the gonane steroid core with correct stereochemistry |
| Purification | Chromatography, crystallization | Silica gel column, solvent gradients | Isolation of high-purity final product |
Research Findings and Optimization
Selective Alkylation: Studies indicate that the use of non-nucleophilic bases and low temperatures improves regioselectivity during ethyl group introduction, minimizing side reactions.
Hydroxylation Stereocontrol: Employing mild oxidizing agents like PCC under anhydrous conditions favors the formation of hydroxyl groups at desired stereochemical positions without overoxidation.
Protection Strategies: To prevent unwanted reduction or oxidation of sensitive keto or hydroxyl groups during synthesis, enolization protection methods are applied. For example, selective enolization of carbonyl groups using alkali metal bases in non-hydroxylic solvents under oxygen-free conditions protects these groups during metal hydride reductions.
Temperature Control: Maintaining reaction temperatures between -78 °C and ambient is critical for controlling reaction rates and stereoselectivity, especially during enolization and reduction steps.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane has several applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including hormone regulation.
Medicine: Explored for its potential therapeutic effects, particularly in hormone replacement therapy.
Industry: Utilized in the synthesis of other complex steroid compounds.
Mechanism of Action
The mechanism of action of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane involves its interaction with steroid receptors in the body. It binds to these receptors, modulating their activity and influencing various physiological processes. The specific molecular targets and pathways include hormone receptors and related signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and regulatory status are influenced by its substituents and stereochemistry. Below is a comparative analysis with key analogs:
Key Findings from Research
- Diethyl vs. However, bulky substituents may reduce binding affinity to androgen receptors (ARs) compared to smaller groups like 17α-methyl .
- 5α-Reduction : The saturated 5α-gonane backbone reduces susceptibility to 5α-reductase metabolism, prolonging half-life compared to unsaturated analogs (e.g., 4-en-3-one derivatives) .
- Hydroxyl Group Positioning : The 3α-hydroxyl group may confer neurosteroid-like activity, as seen in analogs interacting with GABAA receptors . However, this remains speculative without direct pharmacological data for the compound.
Pharmacological and Regulatory Implications
- Neuroactive Potential: Analogous to 18-norsteroids (e.g., 3α-hydroxy derivatives), the 3α-hydroxyl group could enable modulation of GABAA receptors, though this requires validation .
- Regulatory Status : Listed as a reference material in forensic contexts, but its structural proximity to controlled AAS (e.g., 13β-ethyl-17β-hydroxygon-4-en-3-one) necessitates strict analytical differentiation .
Biological Activity
13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane is a synthetic steroid compound notable for its structural modifications that enhance its biological activity. This compound features two ethyl groups at the 13 and 17 positions and hydroxyl groups at the 3 and 17 positions, contributing to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.
- Molecular Formula : C21H36O2
- Molecular Weight : Approximately 320.5093 g/mol
The compound belongs to the class of androgens and derivatives, which are known for their roles in promoting masculine characteristics and influencing various physiological processes in the body.
The biological activity of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane primarily involves its interaction with androgen receptors (AR). This interaction can lead to various downstream signaling pathways that affect cellular functions. The presence of hydroxyl groups enhances the compound's binding affinity to ARs, potentially increasing its androgenic effects.
Biological Activities
Research indicates that this compound exhibits significant androgenic effects, which may include:
- Promotion of Muscle Growth : Similar to other anabolic steroids, it may enhance muscle mass and strength.
- Influence on Metabolism : It could affect metabolic pathways related to fat distribution and energy utilization.
- Neuroactive Effects : Potential modulation of neurotransmitter systems, similar to other steroids like 3alpha-androstane-3beta-diol, which influences GABA(A) receptor function .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane , a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane | C21H34O2 | Lacks ethyl groups; different methyl substitution. |
| 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5beta-gonane | C21H36O2 | Structural variation in stereochemistry at position 5. |
| Testosterone | C19H28O2 | Lacks additional ethyl groups; primary endogenous androgen. |
The dual ethyl substitution in 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane enhances lipophilicity and may improve receptor binding affinity compared to non-substituted analogs.
Case Studies and Research Findings
Recent studies have investigated the metabolism and effects of this compound:
-
Androgen Receptor Binding Studies :
- Investigations into the binding affinity of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane to androgen receptors revealed a significant interaction that suggests potential anabolic effects similar to testosterone.
-
Metabolic Pathway Analysis :
- Research has shown that compounds like 3alpha-androstane-3beta-diol undergo metabolism mediated by enzymes such as CYP7B1. This pathway may also be relevant for the metabolism of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane , indicating a complex interplay between steroid metabolism and biological activity .
Q & A
Q. What are the critical considerations for synthesizing 13β,17α-diethyl-3α,17β-dihydroxy-5α-gonane with high stereochemical purity?
Synthesis of this gonane derivative requires precise control over stereochemistry at C-3, C-5, C-13, and C-17 positions. Key steps include:
- Chiral starting materials : Use enantiomerically pure precursors (e.g., 5α-androstane derivatives) to avoid racemization .
- Protecting groups : Temporarily block hydroxyl groups (e.g., 3α-OH) during alkylation at C-13 and C-17 to prevent side reactions .
- Catalytic hydrogenation : For diethylation, employ palladium/charcoal under controlled H₂ pressure to ensure regioselectivity .
- Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve ambiguities in spatial orientation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is recommended:
- NMR spectroscopy : Analyze - and -NMR for characteristic shifts (e.g., 3α-OH at δ ~3.5 ppm; ethyl groups at δ ~0.8–1.2 ppm) .
- Mass spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ (expected m/z ~348.3 for C₂₁H₃₂O₃) and fragmentation patterns .
- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: methanol/water) to assess purity (>98%) and detect diastereomeric impurities .
Advanced Research Questions
Q. What experimental strategies address contradictory data in metabolic stability studies of this compound?
Contradictions may arise from differences in in vitro vs. in vivo models. Mitigation strategies include:
- Enzyme specificity assays : Test metabolism using human liver microsomes (HLMs) versus recombinant CYP3A4/CYP17A1 isoforms to isolate contributing enzymes .
- Isotope labeling : Introduce or at C-17 to track hydroxylation/deethylation pathways via LC-MS/MS .
- Species comparison : Compare rodent and primate models to identify interspecies variations in Phase I/II metabolism .
Q. How can researchers design dose-response studies to evaluate the androgen receptor (AR) binding affinity of this compound?
A tiered approach ensures robust
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to AR’s ligand-binding domain .
- Competitive binding assays : Employ -dihydrotestosterone displacement in AR-positive cell lines (e.g., LNCaP) with SCINTISTAR™ counting .
- Transcriptional activation : Measure luciferase reporter activity in HEK293 cells transfected with AR-responsive promoters (e.g., PSA) .
Q. What methodologies resolve challenges in quantifying trace degradation products during stability testing?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways .
- UPLC-QTOF : Use ultra-performance liquid chromatography coupled with quadrupole time-of-flight MS to identify low-abundance degradants (<0.1%) .
- Stability-indicating assays : Validate methods per ICH Q2(R1) guidelines, ensuring specificity for the parent compound against degradants .
Methodological and Theoretical Frameworks
Q. How should researchers integrate this compound into a broader theoretical framework for steroid receptor modulation?
- Structure-activity relationship (SAR) : Compare its ethyl substitutions and hydroxyl orientations with endogenous ligands (e.g., DHT) to hypothesize AR/ER selectivity .
- Epistemological alignment : Link findings to existing steroidogenesis models (e.g., the Backdoor Pathway) to contextualize novel interactions .
- Data triangulation : Cross-reference in vitro binding data with transcriptomic profiling (RNA-seq) in target tissues to validate mechanistic hypotheses .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity in primary cell models?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for normally distributed data or Kruskal-Wallis for non-parametric datasets .
- Survival analysis : Apply Kaplan-Meier curves for longitudinal studies (e.g., apoptosis kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
